

Commercial Suppliers and Applications of High-Purity N-(3-Oxohexanoyl)-L-homoserine lactone

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Compound of Interest

Compound Name: *N*-(3-Oxohexanoyl)-L-homoserine lactone

Cat. No.: B2388564

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Abstract

N-(3-Oxohexanoyl)-L-homoserine lactone (O-C6-HSL) is a key autoinducer molecule involved in the quorum sensing (QS) systems of numerous Gram-negative bacteria. It plays a critical role in regulating gene expression for a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence. This document provides a detailed overview of commercial suppliers of high-purity O-C6-HSL, along with comprehensive application notes and experimental protocols for its use in research and drug development.

Commercial Suppliers of High-Purity N-(3-Oxohexanoyl)-L-homoserine lactone

A reliable supply of high-purity O-C6-HSL is crucial for reproducible experimental results. The following table summarizes commercially available options, detailing supplier information and reported purity levels. Researchers are advised to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific purity data.

Supplier	Product Name	Catalog Number	Reported Purity	Analytical Method
MedChemExpress	N-(3-Oxohexanoyl)-L-homoserine lactone	HY-W008806	99.76% [1]	HPLC [1]
Sigma-Aldrich (Merck)	N-(β -Ketocaproyl)-L-homoserine lactone	K3007	$\geq 97\%$	HPLC
Chemodex	N-(3-Oxohexanoyl)-L-homoserine lactone	CDX-O0057	$\geq 95\%$	HPLC
AdipoGen Life Sciences	N-(3-Oxohexanoyl)-L-homoserine lactone	AG-CR1-3613	$\geq 98\%$	NMR
Santa Cruz Biotechnology	N-(3-oxohexanoyl)-L-homoserine lactone	sc-205633	$\geq 95\%$	Not specified
Cenmed Enterprises	N-(3-Oxohexanoyl)homoserine lactone	C007B-596391	$\geq 98\%$	Not specified

Applications in Research and Drug Development

O-C6-HSL is a versatile tool for studying bacterial communication and for the development of novel anti-infective therapies that target quorum sensing, a process known as quorum quenching.

Investigating Quorum Sensing Pathways

O-C6-HSL is the cognate signaling molecule for the LuxR-type transcriptional regulators in many bacterial species.[2] Exogenous addition of synthetic O-C6-HSL can be used to induce or restore quorum sensing-dependent phenotypes in bacterial mutants or to study the specificity of LuxR-family proteins.[2] A primary model system for this is the bioluminescent marine bacterium *Vibrio fischeri*, where O-C6-HSL, produced by the LuxI synthase, binds to the LuxR protein to activate the transcription of the lux operon, leading to light production.[3][4]

Biofilm Formation and Inhibition Studies

Quorum sensing is a key regulator of biofilm formation in many pathogenic bacteria. O-C6-HSL can be used to induce biofilm formation in susceptible strains, providing a model system to screen for biofilm inhibitors. The effect of potential quorum quenching compounds on O-C6-HSL-induced biofilms can be quantified using methods such as crystal violet staining.

Virulence Factor Regulation

In pathogens like *Erwinia carotovora*, a plant pathogen, O-C6-HSL controls the production of virulence factors, including carbapenem antibiotics.[5][6] By supplying exogenous O-C6-HSL, researchers can study the genetic regulation of these virulence factors and screen for compounds that interfere with this signaling pathway.

Host-Pathogen Interactions

Recent studies have shown that AHLs can also modulate the host immune response. O-C6-HSL can be used to investigate the impact of bacterial signaling molecules on host cells and tissues.

Experimental Protocols

Preparation of N-(3-Oxohexanoyl)-L-homoserine lactone Stock Solutions

Materials:

- High-purity **N-(3-Oxohexanoyl)-L-homoserine lactone** powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Allow the lyophilized O-C6-HSL powder to equilibrate to room temperature before opening the vial.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of O-C6-HSL in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of O-C6-HSL (Molecular Weight: 213.23 g/mol), dissolve 2.13 mg of the powder in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Luciferase Reporter Assay for Quorum Sensing Activation

This protocol utilizes a bacterial reporter strain, such as *E. coli* carrying a plasmid with a LuxR-family receptor and a lux promoter-driven luciferase gene, to quantify the activity of O-C6-HSL.

Materials:

- Bacterial reporter strain (e.g., *E. coli* JM109 with pSB401 plasmid)
- Luria-Bertani (LB) broth and agar, supplemented with the appropriate antibiotic for plasmid maintenance
- O-C6-HSL stock solution (10 mM in DMSO)
- 96-well white, clear-bottom microtiter plates
- Luminometer

Protocol:

- Inoculate a single colony of the reporter strain into LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
- The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.2.
- Prepare a serial dilution of O-C6-HSL in LB broth from the 10 mM stock solution to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
- In a 96-well microtiter plate, add 100 µL of the diluted reporter strain culture to each well.
- Add 10 µL of each O-C6-HSL dilution or the DMSO control to the respective wells.
- Incubate the plate at 30°C for 3-4 hours.
- Measure the luminescence of each well using a luminometer.
- Plot the relative light units (RLU) against the concentration of O-C6-HSL to generate a dose-response curve.

Biofilm Formation Assay (Crystal Violet Method)

This protocol describes the induction and quantification of biofilm formation in a susceptible bacterial strain using O-C6-HSL.

Materials:

- Bacterial strain of interest (e.g., a luxI mutant of a biofilm-forming strain)
- Appropriate growth medium (e.g., LB broth)
- O-C6-HSL stock solution (10 mM in DMSO)
- 96-well polystyrene microtiter plates
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid in water

- Microplate reader

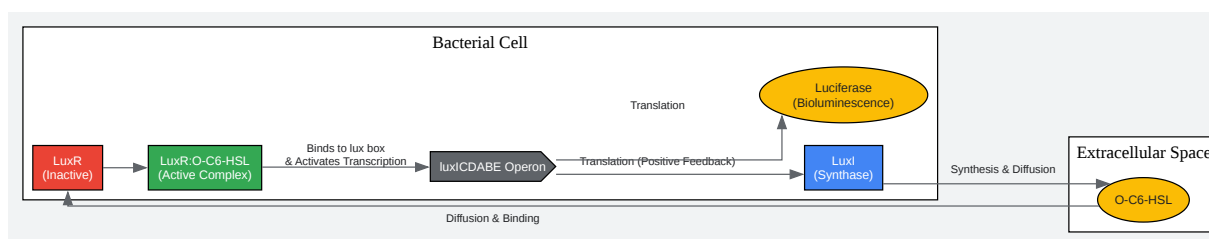
Protocol:

- Grow the bacterial strain overnight in the appropriate growth medium.
- Dilute the overnight culture 1:100 in fresh medium.
- Prepare different concentrations of O-C6-HSL in the growth medium (e.g., 1 μ M, 10 μ M, 100 μ M). Include a DMSO-only control.
- In a 96-well microtiter plate, add 200 μ L of the diluted bacterial culture containing the different concentrations of O-C6-HSL or the control to each well.
- Incubate the plate statically at the optimal growth temperature for the bacterium for 24-48 hours.
- Carefully discard the culture medium and gently wash the wells twice with sterile distilled water to remove planktonic cells.
- Air-dry the plate.
- Add 200 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
- Air-dry the plate completely.
- Add 200 μ L of 30% acetic acid to each well to solubilize the bound crystal violet.
- Measure the absorbance at 590 nm using a microplate reader. Higher absorbance indicates greater biofilm formation.

Signaling Pathways and Experimental Workflows

The *Vibrio fischeri* LuxI/LuxR Quorum Sensing Pathway

The LuxI/LuxR circuit in *Vibrio fischeri* is the archetypal quorum sensing system. The LuxI protein synthesizes O-C6-HSL. As the bacterial population density increases, O-C6-HSL accumulates. Once a threshold concentration is reached, it diffuses into the bacterial cells and binds to the LuxR transcriptional regulator. The LuxR:O-C6-HSL complex then binds to the lux box, a DNA sequence in the promoter region of the luxICDABE operon, activating its transcription and leading to the production of luciferase and more LuxI, creating a positive feedback loop.

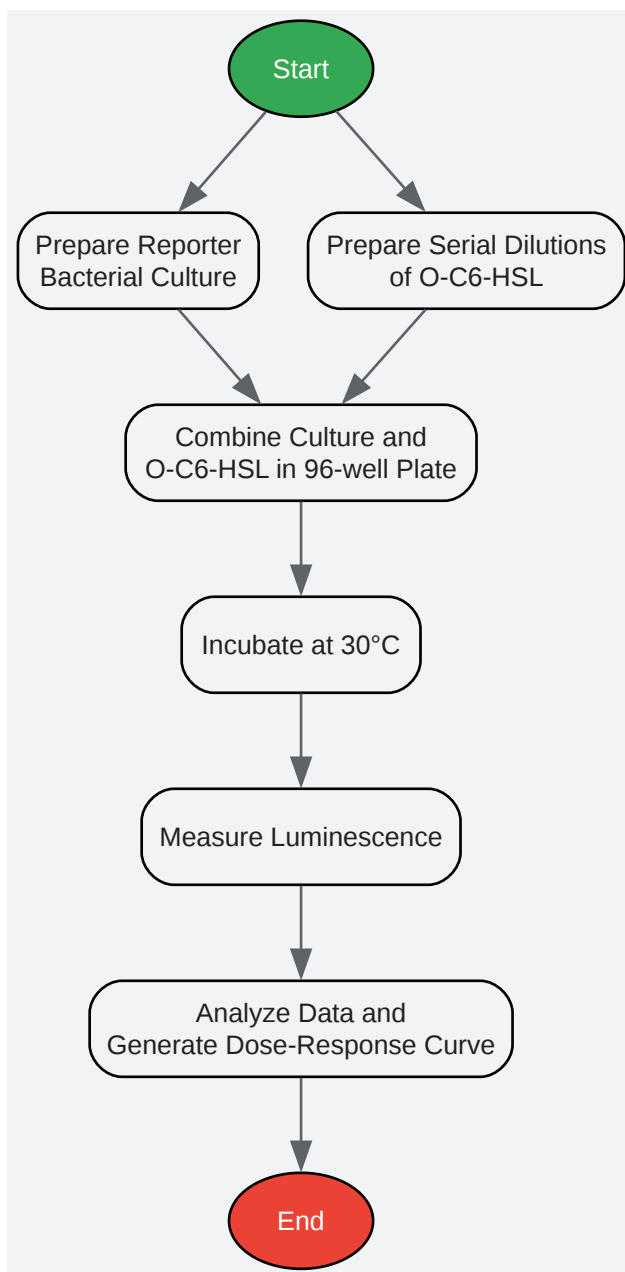


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Caption: The LuxI/LuxR quorum sensing circuit in *Vibrio fischeri*.

Experimental Workflow for Luciferase Reporter Assay

The following diagram illustrates the key steps in performing a luciferase reporter assay to measure the activity of **N-(3-Oxohexanoyl)-L-homoserine lactone**.

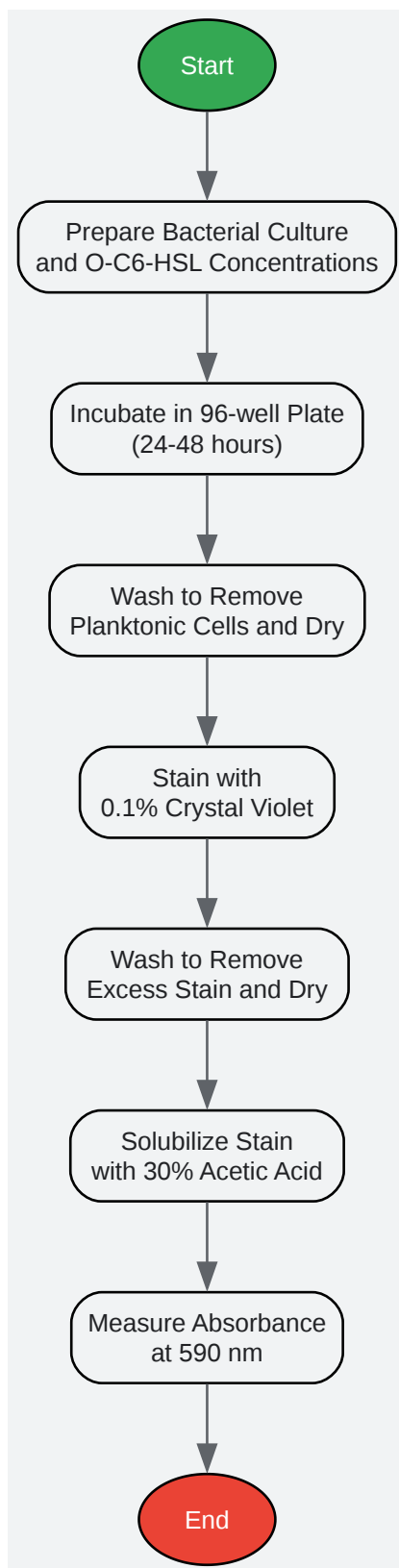


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Caption: Workflow for a luciferase reporter assay.

Experimental Workflow for Biofilm Formation Assay

This diagram outlines the process for assessing the impact of **N-(3-Oxohehexanoyl)-L-homoserine lactone** on bacterial biofilm formation.



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Caption: Workflow for a crystal violet biofilm assay.

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